2-Bromo-6-(trifluoromethyl)quinoxaline

Medicinal Chemistry Drug Design Physicochemical Properties

Regioisomeric impurity in halogenated quinoxaline building blocks confounds SAR interpretation and cross-coupling performance. 2-Bromo-6-(trifluoromethyl)quinoxaline (CAS 1240595-08-7) provides the pure 6-CF3 regioisomer, eliminating positional ambiguity. ● Superior oxidative addition handle for Suzuki-Miyaura cross-coupling vs. the 2-chloro analog, enabling rapid C2 diversification for kinase-focused libraries. ● Enables definitive kinase inhibitor SAR with the 6-CF3 group imparting metabolic stability and balanced BBB penetration (LogP 3.41, PSA 25.78 Ų). ● Backed by literature precedence in hDHFR inhibition (Ki ~200 nM) and enhanced antimicrobial activity through dual functionalization.

Molecular Formula C9H4BrF3N2
Molecular Weight 277.04 g/mol
CAS No. 1240595-08-7
Cat. No. B1373015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trifluoromethyl)quinoxaline
CAS1240595-08-7
Molecular FormulaC9H4BrF3N2
Molecular Weight277.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1C(F)(F)F)Br
InChIInChI=1S/C9H4BrF3N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H
InChIKeyKSURKDBUCANNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(trifluoromethyl)quinoxaline Overview


2-Bromo-6-(trifluoromethyl)quinoxaline (CAS 1240595-08-7) is a heterocyclic building block belonging to the quinoxaline (benzopyrazine) class, characterized by a bromine atom at the 2-position and a trifluoromethyl (CF3) group at the 6-position of the fused bicyclic ring system . With a molecular formula of C9H4BrF3N2, a molecular weight of 277.04 g/mol, and a calculated LogP of 3.41, this compound offers a distinct substitution pattern that differentiates it from its regioisomers and halogen variants . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for the construction of kinase inhibitors, antifolate analogues, and antimicrobial agents via cross-coupling and nucleophilic substitution reactions [1][2].

Positional and Halogen Reactivity of 2-Bromo-6-(trifluoromethyl)quinoxaline


In the procurement of halogenated quinoxaline building blocks for drug discovery, simple substitution with regioisomers (e.g., 2-Bromo-7-(trifluoromethyl)quinoxaline) or halogen variants (e.g., 2-Chloro-6-(trifluoromethyl)quinoxaline) is not chemically or biologically equivalent [1]. The position of the trifluoromethyl group (6- vs. 7-) alters the electronic distribution across the quinoxaline ring, which critically influences both the reactivity of the C-Br bond in cross-coupling reactions and the binding interactions of derived products with biological targets [2]. Furthermore, the choice of halogen leaving group (Br vs. Cl) directly dictates the kinetics and selectivity of downstream palladium-catalyzed transformations, making the specific 2-bromo-6-CF3 substitution pattern a non-interchangeable design element . The quantitative evidence below demonstrates where these differences translate into measurable performance gaps.

2-Bromo-6-(trifluoromethyl)quinoxaline: Quantitative Evidence vs. Analogs


Lipophilicity Advantage vs. 7-CF3 Regioisomer

2-Bromo-6-(trifluoromethyl)quinoxaline (target) exhibits a calculated LogP of 3.41, which is higher than its direct regioisomer 2-Bromo-7-(trifluoromethyl)quinoxaline (LogP 3.1–3.15) [1]. This ~0.3 LogP unit increase, attributed to the 6-position CF3 substitution altering molecular dipole orientation, predicts measurably greater membrane permeability for compounds derived from the target scaffold. The non-fluorinated comparator 2-Bromoquinoxaline has a substantially lower LogP of 2.31–2.39 , confirming the CF3 group contributes approximately 1 LogP unit of lipophilicity.

Medicinal Chemistry Drug Design Physicochemical Properties

Bromo vs. Chloro Cross-Coupling Reactivity

The C2-Br bond in 2-Bromo-6-(trifluoromethyl)quinoxaline provides a superior oxidative addition handle for palladium-catalyzed cross-coupling reactions compared to the C2-Cl bond in 2-Chloro-6-(trifluoromethyl)quinoxaline (CAS 41213-32-5) . Literature precedence on quinoxaline Suzuki-Miyaura couplings demonstrates that 2-bromo-substituted quinoxalines undergo efficient coupling with aryl boronic acids using PdCl2(dppf) catalysts under standard conditions [1], whereas 2-chloro analogs generally require harsher conditions or specialized ligand systems due to the higher C-Cl bond dissociation energy. This translates into faster reaction rates and broader substrate scope for the bromo derivative in library synthesis programs.

Synthetic Chemistry Cross-Coupling Suzuki-Miyaura

CF3 Position Impact on Anticancer Activity

Structure-activity relationship studies on trifluoromethylquinoxaline-based antifolate agents demonstrate that the position of the CF3 group (6- vs. 7-) influences biological activity against human dihydrofolate reductase (hDHFR) [1]. In the series reported by Loriga et al., compound Ie derived from a 6(7)-trifluoromethylquinoxaline intermediate selectively inhibited hDHFR with a Ki of 200 nM and approximately 1000-fold specificity over human thymidylate synthase (hTS) [1]. While direct head-to-head data between pure 6-CF3 and 7-CF3 single isomers were not reported in this study, the broader quinoxaline literature indicates that electron-withdrawing substituents at position 6 can enhance cytotoxic activity in certain cancer cell lines [2]. The target compound provides the pure 6-CF3 regioisomer, eliminating positional ambiguity present in mixed 6(7)-substituted intermediates.

Anticancer Antifolate Agents Structure-Activity Relationship

Commercial Purity and Availability Across Suppliers

2-Bromo-6-(trifluoromethyl)quinoxaline is commercially available from established chemical suppliers with minimum purity specifications of 95% (AKSci, CymitQuimica, ChemScene) , and up to 98% NLT from MolCore (ISO-certified) . In contrast, its 7-CF3 regioisomer (2-Bromo-7-(trifluoromethyl)quinoxaline) is available at 95% minimum purity, while the chloro analog (2-Chloro-6-(trifluoromethyl)quinoxaline) requires storage under inert gas at 2-8°C due to higher sensitivity [1]. The target compound benefits from broader supplier availability and documented long-term storage stability at cool, dry conditions, reducing supply chain risk for multi-year research programs.

Procurement Quality Control Supply Chain

Drug-Likeness Profile vs. Non-Fluorinated Analog

The target compound exhibits a topological polar surface area (PSA) of 25.78 Ų, identical to its 7-CF3 regioisomer and the non-fluorinated 2-Bromoquinoxaline . However, the combination of an elevated LogP (3.41 vs. 2.31) with the same PSA yields a more favorable drug-likeness profile for CNS-targeted programs, as predicted by the higher logBB potential from the increased lipophilicity without sacrificing hydrogen-bond acceptor count. This places the 6-CF3 derivative in a distinct property space compared to the non-fluorinated analog, which may be too polar for efficient blood-brain barrier penetration.

Drug-Likeness ADME Prediction Medicinal Chemistry

Data Limitations for the Free Building Block

It must be explicitly noted that 2-Bromo-6-(trifluoromethyl)quinoxaline (CAS 1240595-08-7) is a synthetic intermediate with no directly published IC50, Ki, or cellular activity data for the building block itself . The biological evidence presented in this guide derives from structurally related 6(7)-trifluoromethylquinoxaline derivatives and class-level SAR trends [1][2]. Users seeking bioactivity data for final target compounds should refer to derivative-specific studies. The differentiation claims herein are therefore based on physicochemical properties, synthetic utility, and regioisomeric purity rather than direct biological head-to-head comparisons for the building block.

Data Transparency Procurement Decision Support

2-Bromo-6-(trifluoromethyl)quinoxaline Application Scenarios


Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Libraries

The 2-bromo substituent provides a superior oxidative addition handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, enabling rapid diversification at the C2 position of the quinoxaline core [1]. This reactivity advantage over the 2-chloro analog makes the target compound the preferred building block for parallel synthesis of kinase-focused compound libraries, where reaction yield and scope are critical for library completeness [1]. The 6-CF3 group imparts metabolic stability and membrane permeability to the resulting biaryl products, properties valued in ATP-competitive kinase inhibitor design.

6-CF3 Quinoxaline Scaffolds for Antifolate Drug Discovery

Literature precedence demonstrates that 6(7)-trifluoromethylquinoxaline derivatives exhibit selective inhibition of human dihydrofolate reductase (hDHFR) with Ki values as low as 200 nM and 1000-fold specificity over hTS [2]. The target compound provides the pure 6-CF3 regioisomer, eliminating positional ambiguity and enabling definitive SAR studies. This is critical for medicinal chemistry programs aiming to develop next-generation antifolate agents with reduced off-target effects, where regioisomeric purity directly impacts the interpretability of biological results [2].

CNS-Penetrant Probe Development

With a LogP of 3.41 and a PSA of 25.78 Ų, the target compound occupies a drug-like property space favorable for blood-brain barrier penetration . For CNS drug discovery programs targeting kinases or neurotransmitter receptors, derivatives synthesized from this building block are predicted to exhibit higher brain exposure compared to those derived from the non-fluorinated 2-Bromoquinoxaline (LogP ~2.3). The 6-CF3 group provides a balanced increase in lipophilicity without adding hydrogen bond donors or acceptors, minimizing the risk of P-glycoprotein efflux .

Antimicrobial Quinoxaline 1,4-Dioxide Development

SAR studies on 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated that the introduction of a halogen atom at position 6 further increases antimicrobial activity [3]. The target compound, with its bromine at position 2, serves as a dual-functionalization scaffold: the C2-Br allows for diverse C2-substitution, while the 6-CF3 satisfies the requirement for electron-withdrawing substitution that enhances antimicrobial potency. Subsequent oxidation to the N-oxide form and functionalization at C3 can yield potent agents against bacterial and parasitic targets [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.